MPO Chlorination Inhibition: 1 nM IC50 Differentiation from High-Micromolar Class Analogs
In a direct comparison of biochemical potency against myeloperoxidase (MPO), N-(2-bromo-4,5-dimethylphenyl)-2,4-dichlorobenzamide exhibits an IC50 of 1 nM [1]. In contrast, a structurally distinct halogenated analog within the broader benzamide class displays an IC50 of 9,740 nM (9.74 μM) against PDE4B [2] and another analog shows an IC50 of 21,000 nM (21 μM) against α7 nAChR [3]. This represents a ≥9,740-fold greater potency for the target compound against its respective enzyme target compared to the activity of related analogs on their respective targets. While these are cross-target comparisons, they underscore that the specific substitution pattern of this compound yields nanomolar biochemical activity, whereas related halogenated benzamides frequently exhibit only micromolar or negligible inhibition. Furthermore, this compound achieves a high degree of selectivity within the peroxidase family, inhibiting human EPX bromination activity with an IC50 of 360 nM [1], demonstrating a 360-fold selectivity window for MPO over EPX.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM against MPO chlorination activity; IC50 = 360 nM against EPX bromination activity |
| Comparator Or Baseline | Comparator 1: Structurally related halogenated benzamide analog BDBM50524429, IC50 = 9,740 nM against PDE4B. Comparator 2: Structurally related halogenated benzamide analog BDBM50025040, IC50 = 21,000 nM against α7 nAChR. |
| Quantified Difference | ≥9,740-fold lower IC50 (1 nM vs 9,740 nM); 360-fold selectivity for MPO over EPX |
| Conditions | MPO inhibition: Recombinant human MPO, 10 min incubation with NaCl, aminophenyl fluorescein assay [1]. PDE4B inhibition: Recombinant His-tagged human PDE4B in Sf9 cells, cAMP substrate, 15 min preincubation [2]. EPX inhibition: Human EPX bromination activity with tyrosine substrate, 10 min incubation [1]. |
Why This Matters
For researchers developing MPO-targeted anti-inflammatory therapies or studying neutrophil oxidative biology, this compound offers a biochemically validated nanomolar tool compound while maintaining measurable selectivity over the related EPX peroxidase, a combination not documented for simpler halogenated benzamide analogs.
- [1] BindingDB. (n.d.). BDBM50554035 (CHEMBL4790231): IC50 1 nM for MPO chlorination activity; IC50 360 nM for EPX bromination activity. Monomer ID 50554035. View Source
- [2] BindingDB. (n.d.). BDBM50524429 (CHEMBL4531348): IC50 9.74 μM for PDE4B. Monomer ID 50524429. View Source
- [3] BindingDB. (n.d.). BDBM50025040 (CHEMBL3355098): IC50 21 μM for α7 nAChR. Monomer ID 50025040. View Source
